molecular formula C28H56Br2O4Sn2 B15343959 Butanedioic acid, 2,3-dibromo-, 1,4-bis(tributylstannyl) ester, (2R,3S)-rel- CAS No. 31732-71-5

Butanedioic acid, 2,3-dibromo-, 1,4-bis(tributylstannyl) ester, (2R,3S)-rel-

Cat. No.: B15343959
CAS No.: 31732-71-5
M. Wt: 854.0 g/mol
InChI Key: JOMPHQTZQORMCX-JOYJRDNUSA-L
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Description

The compound "Butanedioic acid, 2,3-dibromo-, 1,4-bis(tributylstannyl) ester, (2R,3S)-rel-" is an organometallic derivative of succinic acid featuring bromine substituents at the 2 and 3 positions and tributylstannyl groups at the terminal carboxylates. Its stereochemistry is designated as (2R,3S)-rel-, indicating a relative configuration. Tributylstannyl esters are notable for their role in Stille coupling reactions, a key method in organic synthesis for forming carbon-carbon bonds . The bromine atoms enhance electrophilicity, making the compound reactive toward nucleophilic substitution or elimination.

Properties

CAS No.

31732-71-5

Molecular Formula

C28H56Br2O4Sn2

Molecular Weight

854.0 g/mol

IUPAC Name

bis(tributylstannyl) (2R,3S)-2,3-dibromobutanedioate

InChI

InChI=1S/C4H4Br2O4.6C4H9.2Sn/c5-1(3(7)8)2(6)4(9)10;6*1-3-4-2;;/h1-2H,(H,7,8)(H,9,10);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2/t1-,2+;;;;;;;;

InChI Key

JOMPHQTZQORMCX-JOYJRDNUSA-L

Isomeric SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)[C@@H]([C@@H](C(=O)O[Sn](CCCC)(CCCC)CCCC)Br)Br

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)C(C(C(=O)O[Sn](CCCC)(CCCC)CCCC)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid, 2,3-dibromo-, 1,4-bis(tributylstannyl) ester typically involves the reaction of butanedioic acid derivatives with tributyltin reagents. The reaction conditions often require the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the esterification process. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, 2,3-dibromo-, 1,4-bis(tributylstannyl) ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or the conversion of the ester groups.

    Substitution: The bromine atoms can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dibromo-butanedioic acid derivatives, while reduction can produce butanedioic acid esters with different substituents.

Scientific Research Applications

Butanedioic acid, 2,3-dibromo-, 1,4-bis(tributylstannyl) ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organotin compounds.

    Biology: The compound can be used in studies involving the interaction of organotin compounds with biological systems.

    Medicine: Research into the potential therapeutic applications of organotin compounds includes their use as anticancer agents.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which butanedioic acid, 2,3-dibromo-, 1,4-bis(tributylstannyl) ester exerts its effects involves the interaction of the tributylstannyl groups with molecular targets. These interactions can lead to the formation of stable complexes, which can influence various biochemical pathways. The bromine atoms may also play a role in the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally analogous compounds is presented below, highlighting differences in functional groups, stereochemistry, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Ester Groups Molecular Weight Key Properties/Applications References
Butanedioic acid, 2,3-dibromo-, 1,4-dimethyl ester, (2R,3R)-rel- (CAS 1186-98-7) 2,3-dibromo Methyl 303.933 High electrophilicity; synthetic intermediate
Butanedioic acid, 2,3-dichloro-, dimethyl ester (CAS 61889-11-0) 2,3-dichloro Methyl 235.09 Lower reactivity vs. bromo analogs; agrochemical precursor
Diethyl 2,3-diisopropylsuccinate (CAS 33367-55-4) 2,3-diisopropyl Ethyl 258.358 Steric hindrance; solvent-dependent reactivity
Dimethyl (2R,3S)-2,3-dihydroxysuccinate (CAS 5057-96-5) 2,3-dihydroxy Methyl 178.14 Chiral pool reagent; oxidation-sensitive
Target Compound: Butanedioic acid, 2,3-dibromo-, 1,4-bis(tributylstannyl) ester 2,3-dibromo Tributylstannyl ~800 (estimated) Organometallic catalyst (Stille coupling); high toxicity

Key Observations

Substituent Effects :

  • Bromine vs. Chlorine: Brominated analogs (e.g., CAS 1186-98-7) exhibit higher reactivity in nucleophilic substitutions due to bromine's polarizability compared to chlorine .
  • Hydroxyl vs. Halogen: Dihydroxy derivatives (e.g., CAS 5057-96-5) are prone to oxidation, whereas halogenated variants (e.g., dibromo/dichloro) are more stable but less nucleophilic .

Ester Group Impact: Tributylstannyl Esters: Unique to the target compound, these groups enable participation in Stille couplings, a critical reaction in pharmaceutical synthesis . Methyl/ethyl Esters: Smaller esters (e.g., methyl in CAS 1186-98-7) enhance volatility and solubility in organic solvents, favoring use as intermediates in organic synthesis .

Stereochemical Considerations :

  • The (2R,3S)-rel- configuration in the target compound may influence chiral induction in catalytic processes, similar to how (2R,3R)-rel- analogs (CAS 1186-98-7) are used in asymmetric synthesis .

Toxicity and Environmental Impact: Organotin compounds (e.g., tributylstannyl esters) are associated with high toxicity and environmental persistence, restricting their use under regulatory guidelines like REACH . In contrast, methyl/ethyl esters (e.g., CAS 33367-55-4) pose lower ecological risks .

Q & A

Q. Data Contradiction Example :

  • Reported Yield Variance : Some studies report <50% coupling yields due to competing hydrolysis. Mitigate by using anhydrous solvents (e.g., distilled THF) and molecular sieves .

Basic Question: What precautions are necessary for handling and storing this compound?

Methodological Answer:

  • Storage : Keep under argon at –20°C in amber vials to prevent oxidation/hydrolysis of Sn-C bonds .
  • Safety : Tributylstannyl compounds are neurotoxic. Use gloveboxes for weighing and neutralize waste with KMnO₄/H₂SO₄ solutions .

Advanced Question: How can computational modeling predict the compound’s behavior in catalytic systems?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 to model Sn-C bond dissociation energies. Compare with experimental thermal gravimetric analysis (TGA) data to predict stability .
  • MD Simulations : Simulate solvent interactions (e.g., in DMSO) to optimize reaction conditions. For example, high polarity solvents may stabilize transition states in Stille couplings .

Basic Question: What are the typical applications of this compound in academic research?

Methodological Answer:

  • Organometallic Synthesis : As a stannyl-transfer reagent for constructing Sn-containing polymers .
  • Chiral Probes : Study stereoselective enzyme interactions (e.g., esterases) via kinetic resolution assays .

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